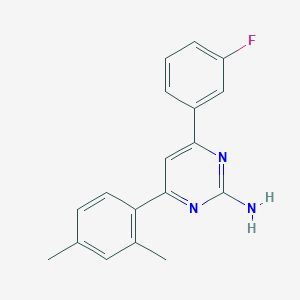
4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C18H16FN3 and its molecular weight is 293.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.13282569 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class, characterized by its unique molecular structure that incorporates both dimethylphenyl and fluorophenyl substituents. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and analgesic properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It can bind to receptors, modulating signal transduction pathways.
- DNA/RNA : Potential interactions with nucleic acids could influence gene expression and protein synthesis .
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer).
- IC50 Values :
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Comparison with Cisplatin (µM) |
|---|---|---|
| A549 | 5.9 | 15.37 |
| SW-480 | 2.3 | 16.1 |
| MCF-7 | 5.65 | 3.2 |
The compound induces apoptosis in a dose-dependent manner, particularly in the A549 cell line, demonstrating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Studies suggest it exhibits activity against both Gram-positive and Gram-negative bacteria.
- The presence of electron-withdrawing groups like fluorine enhances its reactivity and interaction with microbial targets .
Case Studies
In a recent study focusing on structure-activity relationships (SAR), various derivatives of pyrimidine compounds were synthesized and tested for their biological activities. The inclusion of halogen substituents was found to significantly enhance antiproliferative activity, emphasizing the importance of molecular modifications in developing effective therapeutic agents .
Propriétés
IUPAC Name |
4-(2,4-dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3/c1-11-6-7-15(12(2)8-11)17-10-16(21-18(20)22-17)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVXXGWBJYGIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














